Docosadienoic acid
Description
Structure
2D Structure
Properties
CAS No. |
26764-24-9 |
|---|---|
Molecular Formula |
C22H40O2 |
Molecular Weight |
336.6 g/mol |
IUPAC Name |
docosa-2,4-dienoic acid |
InChI |
InChI=1S/C22H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h18-21H,2-17H2,1H3,(H,23,24) |
InChI Key |
CVCXSNONTRFSEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC=CC=CC(=O)O |
Origin of Product |
United States |
Biosynthesis and Enzymology of Docosadienoic Acid
De Novo Synthesis Pathways of Polyunsaturated Fatty Acids
Eukaryotic organisms have evolved two primary pathways for the de novo synthesis of polyunsaturated fatty acids (PUFAs): the desaturase/elongase pathway and the polyketide synthase (PKS) pathway. frontiersin.org
Desaturase/Elongase Pathway in Eukaryotic Organisms
The more conventional of the two, the desaturase/elongase pathway, involves a series of alternating desaturation and elongation reactions. oup.com This process begins with precursor fatty acids, such as linoleic acid and alpha-linolenic acid, which are sequentially modified by desaturase and elongase enzymes to produce longer and more unsaturated fatty acids. nih.gov Desaturases introduce double bonds into the fatty acid chain, while elongases add two-carbon units. oup.comnih.gov This pathway is responsible for the synthesis of a wide array of PUFAs, including the precursors to docosadienoic acid. nih.gov
Polyketide Synthase Pathway Considerations
The polyketide synthase (PKS) pathway represents an alternative, oxygen-independent route to PUFA synthesis. nih.gov Found in various marine bacteria and some eukaryotic microorganisms, PUFA synthases are large, multifunctional enzyme complexes that can synthesize long-chain PUFAs directly from malonyl-CoA. frontiersin.orgaocs.org This pathway is distinct from the classic fatty acid synthase (FAS) system and is known for producing specific PUFAs like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA). aocs.orgresearchgate.net While the direct synthesis of this compound by a PKS system is not as extensively documented, the pathway's capability to produce a variety of PUFAs makes it a relevant area of study. ebi.ac.ukresearchgate.net
Enzymatic Elongation Mechanisms Leading to this compound
The formation of this compound, a 22-carbon fatty acid, necessitates the action of specific elongase enzymes that extend the carbon chain of its precursors.
Role of ELO Type Elongases (e.g., EhELO1) in VLC-PUFA Synthesis
A key player in the synthesis of this compound is a type of enzyme known as an ELO (Elongation of very-long-chain fatty acids) elongase. nih.govnih.gov A notable example is EhELO1, an ELO-type elongase discovered in the higher plant Eranthis hyemalis. nih.govusask.ca Functional analyses have shown that EhELO1 is highly effective at elongating a range of polyunsaturated fatty acids with 18 to 22 carbons. nih.govresearchgate.net This enzyme is crucial for the biosynthesis of very-long-chain polyunsaturated fatty acids (VLC-PUFAs), including this compound. nih.govnih.gov The family of ELOVL enzymes, of which there are seven identified in humans, are responsible for the elongation of various fatty acids. nih.govspringermedizin.de
Precursor Fatty Acids in this compound Formation (e.g., Eicosadienoic Acid)
The direct precursor to this compound (22:2n-6) is eicosadienoic acid (20:2n-6). nih.govgdx.net The biosynthesis of this compound involves the elongation of eicosadienoic acid. gdx.net Eicosadienoic acid itself is derived from the elongation of linoleic acid (18:2n-6). nih.gov The enzyme EhELO1 has been shown to catalyze the sequential elongation of linoleic acid to eicosadienoic acid and then further to this compound. nih.govnih.gov
Metabolic Pathways and Interconversions of Docosadienoic Acid
Interplay of Docosadienoic Acid with Other Omega-6 Fatty Acids
This compound is a metabolite within the omega-6 fatty acid cascade, which originates from the essential fatty acid, linoleic acid (LA, 18:2n-6). The biosynthesis of DDA involves a series of elongation and desaturation steps. Linoleic acid is first elongated to eicosadienoic acid (EDA, 20:2n-6) nih.gov. Subsequently, EDA is further elongated to form this compound (DDA, 22:2n-6) nih.gov. Another related pathway suggests that DDA is the elongation product of dihomo-gamma-linolenic acid (DGLA, 20:3n6) gdx.net. The accumulation of intermediates like DDA can occur when omega-6 fatty acids are abundant in the diet gdx.net.
| Compound Name | Abbreviation | Chemical Formula | Role in Pathway |
|---|---|---|---|
| Linoleic Acid | LA | C18H32O2 | Essential fatty acid precursor of the omega-6 pathway. nih.govmdpi.com |
| Eicosadienoic Acid | EDA | C20H36O2 | Intermediate formed by the elongation of Linoleic Acid. nih.gov |
| Dihomo-gamma-linolenic Acid | DGLA | C20H34O2 | Precursor to this compound through elongation. gdx.net |
| This compound | DDA | C22H40O2 | Product of elongation from EDA or DGLA. nih.govgdx.net |
| Arachidonic Acid | AA | C20H32O2 | A key physiologically relevant omega-6 fatty acid. csic.eswikipedia.org |
Competitive Interactions with Omega-3 Fatty Acid Metabolic Pathways
The metabolic pathways for omega-6 and omega-3 fatty acids are not independent; they are closely intertwined, primarily through their reliance on the same set of enzymes. This creates a competitive environment that influences the production and balance of their respective metabolites.
Both the omega-6 and omega-3 pathways utilize the same desaturase and elongase enzymes to convert their respective parent fatty acids—linoleic acid (LA) for omega-6 and alpha-linolenic acid (ALA) for omega-3—into longer and more unsaturated fatty acids. mdpi.comcsic.es Key enzymes in these pathways include delta-5 (Δ5) and delta-6 (Δ6) desaturases (encoded by FADS1 and FADS2 genes, respectively) and elongases such as ELOVL2 and ELOVL5. researchgate.netmdpi.com
For example, the same elongase, identified as EhELO1 in one study, is responsible for converting eicosadienoic acid (EDA) to this compound (DDA) in the omega-6 pathway and for elongating eicosatrienoic acid (ETA) to docosatrienoic acid (DTA) in the omega-3 pathway. nih.gov This shared enzymatic machinery means that the metabolic flow through one pathway can directly impact the other. mdpi.comcsic.es While desaturase enzymes generally show a preference for omega-3 fatty acids, a high intake of linoleic acid can still significantly interfere with the metabolism of alpha-linolenic acid. ocl-journal.org
An excessive intake of omega-6 fatty acids can inhibit the conversion of ALA into the beneficial long-chain omega-3s, eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). mdpi.com This is because the abundance of omega-6 substrates effectively outcompetes the omega-3 substrates for access to the limited pool of desaturase and elongase enzymes. mdpi.comresearchgate.net Consequently, a diet high in omega-6 fatty acids can lead to a physiological state that is more prothrombotic and pro-inflammatory, as it favors the production of eicosanoids from arachidonic acid. ocl-journal.orgnih.gov The balance between these two pathways is therefore a critical determinant for health and disease prevention. ocl-journal.orgnih.gov
Shared Enzymatic Machinery (Desaturases and Elongases)
Integration of this compound into Complex Lipids
Once synthesized, this compound can be incorporated into more complex lipid structures, particularly membrane phospholipids (B1166683), where it contributes to the structural and functional properties of cell membranes.
This compound is found esterified into various classes of phospholipids, which are fundamental components of cellular membranes. ymdb.ca Specific examples from lipidomic databases show its presence in:
Phosphatidylethanolamines (PE): Such as PE(22:2(13Z,16Z)/16:0), which contains a this compound chain and a palmitic acid chain.
Phosphatidylcholines (PC): Including PC(18:1(11Z)/22:2(13Z,16Z)), which consists of a vaccenic acid chain and a this compound chain. ymdb.ca It is also found in plasmalogen forms like PC(P-18:1(11Z)/22:2(13Z,16Z)).
Phospholipids are essential for the integrity of the lipid bilayer of cells and are also involved in metabolic signaling. ymdb.ca The fatty acid composition of these phospholipids is in a constant state of flux due to degradation and continuous remodeling processes that occur within the membranes. ymdb.ca
| Complex Lipid | Abbreviation | Composition Involving this compound | Reference |
|---|---|---|---|
| Phosphatidylethanolamine | PE | PE(22:2(13Z,16Z)/16:0) - Contains one chain of this compound and one chain of palmitic acid. | |
| Phosphatidylcholine | PC | PC(18:1(11Z)/22:2(13Z,16Z)) - Contains one chain of vaccenic acid and one chain of this compound. | ymdb.ca |
| Phosphatidylcholine (Plasmalogen) | PC(P) | PC(P-18:1(11Z)/22:2(13Z,16Z)) - Contains one chain of plasmalogen 18:1n7 and one chain of this compound. |
The levels of this compound within lipid profiles are not static and can change in response to various factors, including diet and physiological state. Lipidomic studies have shown that dietary intake of different polyunsaturated fatty acids can significantly alter the lipid profiles of various tissues, particularly in metabolic organs like the liver and kidney. nih.gov
For example, research on the processing of oolong tea has documented dynamic changes in the content of cis-13,16-docosadienoic acid during postharvest treatments like withering and turning over. mdpi.com Furthermore, studies have identified associations between the levels of 13Z,16Z-docosadienoic acid and certain health conditions, suggesting its role as a potential biomarker. For instance, a positive correlation has been observed between this fatty acid and thyroid-stimulating hormone receptor antibody levels in patients with Graves' disease. bioscientifica.com In other contexts, an increase in this compound has been noted in response to certain medications, possibly as a compensatory mechanism. nih.gov These findings highlight the dynamic nature of lipid metabolism and the integration of this compound into the broader metabolic network. ijbs.com
Compound Names
| Compound Name | Abbreviation |
|---|---|
| Alpha-linolenic acid | ALA |
| Arachidonic Acid | AA |
| Dihomo-gamma-linolenic Acid | DGLA |
| Docosahexaenoic acid | DHA |
| This compound | DDA |
| Docosatrienoic acid | DTA |
| Eicosadienoic Acid | EDA |
| Eicosapentaenoic acid | EPA |
| Eicosatrienoic acid | ETA |
| Linoleic Acid | LA |
| Palmitic acid | |
| Phosphatidylcholine | PC |
| Phosphatidylethanolamine | PE |
| Vaccenic acid |
Esterification into Membrane Phospholipids
This compound Metabolism in Specific Biological Contexts
The metabolism of this compound, a very-long-chain fatty acid, is dynamically influenced by various physiological and pathological states. Its levels can be significantly altered in disease, and can also be modulated by external factors such as medications and diet. The following sections explore these alterations in specific biological contexts.
Altered Fatty Acid Metabolism in Disease Models (e.g., Sepsis)
Dysregulation of fatty acid metabolism is a recognized feature of several diseases, including neurodegenerative conditions and systemic inflammatory responses like sepsis. While direct studies on this compound in sepsis are limited, research in related disease models highlights significant alterations in its levels.
In the context of neurodegenerative disease, a study on late-stage Alzheimer's disease (AD) revealed significant changes in the fatty acid profile of post-mortem brain tissue. nih.gov Gas chromatography-mass spectrometry (GC-MS) analysis of the neocortical tissue (Brodmann 7 region) from AD patients showed that concentrations of cis-13,16-docosadienoic acid were substantially higher—by 170%—compared to healthy, age-matched controls. nih.govhealthmatters.io This elevation was one of the most significant changes observed among the 24 fatty acids detected. Researchers have suggested that this increase in cis-13,16-docosadienoic acid could be part of a compensatory anti-inflammatory mechanism to counteract the chronic inflammation characteristic of Alzheimer's disease. nih.gov
Further analysis within the same study indicated that these changes might be influenced by gender. In male AD patients, the concentration of cis-13,16-docosadienoic acid was significantly higher than in female AD patients. healthmatters.io
While not directly this compound, a related compound, docosatrienoic acid, has been identified as a potential early predictive biomarker for sepsis in trauma patients. researchgate.netresearchgate.net In these patients, high levels of docosatrienoic acid may contribute to immune dysregulation. researchgate.net Sepsis is known to cause profound alterations in lipid metabolism, affecting both pro-inflammatory and anti-inflammatory pathways. nih.govmdpi.com Studies in septic patients have shown decreased levels of other polyunsaturated fatty acids like arachidonic acid, eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA) compared to healthy individuals, indicating a widespread disruption of fatty acid homeostasis. amegroups.org
Table 1: Alterations of this compound in a Disease Model
| Disease Model | Tissue/Fluid | Observation | Percentage Change | Putative Role | Reference |
| Late-Stage Alzheimer's Disease | Brain (Neocortex) | Increased cis-13,16-docosadienoic acid | +170% | Anti-inflammatory response | nih.govhealthmatters.io |
| Late-Stage Alzheimer's Disease (Male vs. Female) | Brain (Neocortex) | Higher levels in male patients | Not specified | Gender-specific metabolic response | healthmatters.io |
This compound Changes in Response to Xenobiotics or Nutritional Alterations
The levels of this compound can be influenced by exposure to xenobiotics—foreign chemical substances such as drugs—and by dietary modifications.
A notable example of xenobiotic influence comes from studies on the metabolic side effects of antipsychotic medications. In a mouse model, treatment with the antipsychotic drug olanzapine (B1677200) was found to significantly alter the plasma metabolome. nih.govresearchgate.net Specifically, plasma levels of this compound were found to be increased in mice treated with olanzapine compared to a control group. nih.govresearchgate.net This increase was associated with the drug-induced hyperphagia (increased food intake) and weight gain. nih.gov Interestingly, co-treatment with minocycline, which blocked the weight gain effects of olanzapine, also prevented the rise in this compound levels. nih.govresearchgate.net
Nutritional factors, particularly the composition of dietary fats, also play a crucial role in modulating this compound levels. This compound is an elongation product in the omega-6 fatty acid pathway. healthmatters.io Consequently, diets with a high intake of omega-6 fatty acids, such as linoleic acid, can lead to an accumulation of downstream products, including this compound. healthmatters.io This effect may be particularly pronounced in states of insulin (B600854) resistance, which can stimulate the elongation process. healthmatters.io The typical Western diet, often high in refined vegetable oils, provides an abundance of omega-6 fats, which can contribute to elevated levels of these intermediates. healthmatters.io
Conversely, specific dietary changes can lead to a decrease in this compound. One study investigating the fatty acid profile of rats fed different diets found that supplementing the diet with virgin coconut oil resulted in a significant reduction in the percentage of this compound in their tissues.
Table 2: Modulation of this compound by Xenobiotics and Nutritional Factors
| Modulating Factor | Model | Tissue/Fluid | Observation | Mechanism/Context | Reference |
| Olanzapine (Xenobiotic) | Mouse | Plasma | Increased this compound | Associated with drug-induced hyperphagia and weight gain | nih.govresearchgate.net |
| High Omega-6 Fatty Acid Diet (Nutritional) | General | Not specified | Potential for increased this compound | Accumulation of elongation intermediates, especially with insulin resistance | healthmatters.io |
Biological Functions and Mechanistic Investigations of Docosadienoic Acid
Modulation of Cellular Signaling Pathways by Docosadienoic Acid
This compound functions as a signaling molecule, capable of interacting with specific cellular receptors to initiate downstream effects. researchgate.net Its activity is particularly noted in the context of metabolic regulation and cellular communication.
This compound has been identified as an agonist for the free fatty acid receptor 4 (FFAR4), also known as GPR120. medchemexpress.comglpbio.comlipidmaps.orgcaymanchem.com This receptor is a key sensor for long-chain fatty acids and plays a role in various physiological processes, including anti-inflammatory responses and metabolic homeostasis. glpbio.com Studies using isolated mouse gastric cells have confirmed that FFAR4 is highly expressed on ghrelin-producing cells and that this compound can directly interact with this receptor. nih.gov The binding of DDA to FFAR4/GPR120 is a critical first step in triggering its subsequent cellular effects. medchemexpress.comglpbio.com
The activation of FFAR4/GPR120 by this compound leads to specific downstream cellular responses. One of the most well-documented outcomes is the potent inhibition of ghrelin secretion from gastric cells. lipidmaps.orgcaymanchem.comnih.gov This suggests a role for DDA in postprandial metabolic regulation, where meal-related increases in gastric long-chain fatty acids could suppress the appetite-stimulating hormone ghrelin. nih.gov
Beyond its effects on ghrelin, research indicates DDA may influence other signaling pathways. In studies examining a range of fatty acids, DDA was shown to be one of the most effective in causing the phosphorylation of extracellular signal-regulated kinases (ERK), a key component of the MAPK signaling cascade. plos.org This effect was found to be mediated through the Bradykinin B2 Receptor (B2R), suggesting that DDA can activate B2R-dependent signaling, which is involved in processes like the regulation of endothelial nitric-oxide synthase (eNOS). plos.org
Interaction with Free Fatty Acid Receptors (e.g., FFAR4/GPR120)
Investigations into Anti-Inflammatory Mechanisms of this compound
A significant area of research has been the anti-inflammatory properties of this compound. Studies using established cellular models of inflammation have demonstrated its capacity to modulate key inflammatory pathways and mediators.
This compound has demonstrated strong anti-inflammatory effects in human macrophage models derived from THP-1 monocytes. researchgate.netnih.gov In these models, DDA treatment resulted in a significant reduction in the protein expression levels of several key pro-inflammatory cytokines. researchgate.netnih.gov These include a decrease in Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor α (TNF-α), all of which are central mediators of the inflammatory response. researchgate.netnih.govx-mol.com The ability of DDA to downregulate these cytokines points to its potential to mitigate inflammatory conditions at a cellular level. researchgate.net
Table 1: Effect of this compound on Pro-Inflammatory Cytokine Expression in Human Macrophages
| Cytokine | Effect Observed | Cell Model |
| Interleukin-1β (IL-1β) | Lowered protein expression | Human macrophages (from THP-1) researchgate.netnih.gov |
| Interleukin-6 (IL-6) | Lowered protein expression | Human macrophages (from THP-1) researchgate.netnih.gov |
| Tumor Necrosis Factor α (TNF-α) | Lowered protein expression | Human macrophages (from THP-1) researchgate.netnih.gov |
| Interferon γ (IFN-γ) | Lowered protein expression | Human macrophages (from THP-1) researchgate.netnih.gov |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Lowered protein expression | Human macrophages (from THP-1) researchgate.netnih.gov |
To better understand the potency of this compound, its bioactivities have been compared with other well-known very-long-chain polyunsaturated fatty acids, such as docosahexaenoic acid (DHA) and docosatrienoic acid (DTA). researchgate.netnih.gov Research has shown that both DDA and DTA exhibit potent anti-inflammatory effects on human macrophages. researchgate.net In comparative studies, DDA and DTA were found to have comparable, and in some cases, superior, antioxidant and antitumor effects when benchmarked against DHA, which is often considered a standard for evaluating the health benefits of VLCPUFAs. researchgate.netnih.govx-mol.com Specifically, DDA was noted for its strong anti-inflammatory functions. researchgate.netnih.gov
Table 2: Comparative Analysis of this compound (DDA) Bioactivity
| Activity | Comparison with DHA | Comparison with DTA |
| Anti-inflammatory | Strong anti-inflammatory effects demonstrated researchgate.netnih.gov | Strong anti-inflammatory effects demonstrated researchgate.netnih.gov |
| Antioxidant | Comparable or better antioxidant effects observed researchgate.netnih.gov | Comparable or better antioxidant effects observed researchgate.netnih.gov |
Impact on Pro-Inflammatory Cytokine Expression (e.g., IL-1β, IL-6, TNF-α) in Macrophage Models
Antioxidant Activities and Cellular Redox Homeostasis
This compound contributes to cellular health through its antioxidant properties. researchgate.net It has been shown to possess antioxidant capabilities that are comparable to or even better than those of DHA. researchgate.netnih.gov This activity is crucial for maintaining cellular redox homeostasis, which is the balance between oxidants, such as reactive oxygen species (ROS), and antioxidants. An imbalance in this system can lead to oxidative stress and cellular damage. The antioxidant effects of DDA have been observed in studies against human breast cancer cells, indicating its potential to protect cells from oxidative damage. researchgate.netnih.gov By counteracting oxidative stress, this compound helps to preserve cellular integrity and function.
Molecular Mechanisms of Reactive Oxygen Species Scavenging
The antioxidant activity of polyunsaturated fatty acids is often attributed to the presence of double bonds in their structure. The carbon atoms located between two double bonds, known as bis-allylic positions, have readily abstractable hydrogen atoms. This compound, as a polyunsaturated fatty acid, is thought to exert its reactive oxygen species (ROS) scavenging effects through this fundamental mechanism. By donating a hydrogen atom, it can neutralize free radicals, thus terminating the chain reactions that lead to oxidative damage of cellular components like lipids, proteins, and nucleic acids.
Furthermore, some of the biological activities of this compound are related to its ability to modulate the activity of enzymes involved in oxidative and inflammatory processes. Research has indicated that cis-13,16-docosadienoic acid exhibits high inhibitory activity against cyclooxygenase-I (COX-I) and cyclooxygenase-II (COX-II) enzymes. These enzymes are key mediators in the inflammatory pathway and are also involved in the generation of ROS. By inhibiting COX enzymes, this compound can reduce inflammation and the associated oxidative stress.
Comparative Assessment of Antioxidant Efficacy
Studies comparing the functional properties of various very-long-chain polyunsaturated fatty acids have provided insights into the relative antioxidant potency of this compound. In comparative in vitro studies, this compound (DDA) has been shown to possess antioxidant effects that are comparable to, or even better than, those of docosahexaenoic acid (DHA), a well-researched omega-3 fatty acid often used as a standard for evaluating the health-promoting activities of polyunsaturated fatty acids. researchgate.netnih.govx-mol.com One study highlighted that insect prepupa containing this compound was noted to have a better antioxidant effect than docosahexaenoic acid, which may help in reducing free radicals. researchgate.net
| Compound | Relative Antioxidant Effect Compared to DHA | Source |
|---|---|---|
| This compound (DDA) | Comparable or better | researchgate.netnih.govx-mol.com |
| Docosatrienoic Acid (DTA) | Much stronger | researchgate.netnih.govx-mol.com |
Exploration of Anti-Tumorigenic Effects In Vitro
The potential of this compound as an anti-tumorigenic agent has been investigated using human cancer cell lines.
Effects on Cancer Cell Lines (e.g., SK-BR-3, MDA-MB-231)
Research has demonstrated that this compound exhibits antitumor effects against human breast cancer cell lines. researchgate.netnih.govx-mol.com Specifically, in studies involving the SK-BR-3 (a HER2-positive breast cancer cell line) and MDA-MB-231 (a triple-negative breast cancer cell line), this compound displayed antitumor activity that was comparable or superior to that of docosahexaenoic acid (DHA). researchgate.netnih.govx-mol.com
| Cell Line | Cancer Type | Observed Effect of DDA | Comparison to DHA | Source |
|---|---|---|---|---|
| SK-BR-3 | Human Breast Cancer (HER2+) | Antitumor effects | Comparable or better | researchgate.netnih.govx-mol.com |
| MDA-MB-231 | Human Breast Cancer (Triple-Negative) | Antitumor effects | Comparable or better | researchgate.netnih.govx-mol.com |
Investigations into Pro-Apoptotic Mechanisms
Apoptosis, or programmed cell death, is a critical mechanism through which anti-cancer agents can eliminate malignant cells. While studies have confirmed the anti-tumor effects of this compound, the specific molecular pathways of its pro-apoptotic action are not as extensively detailed as for other fatty acids like DHA. For instance, a related compound, docosatrienoic acid (DTA), has been shown to elicit much stronger pro-apoptotic effects than DHA. researchgate.netnih.govx-mol.com
The pro-apoptotic mechanisms of similar polyunsaturated fatty acids, such as DHA, have been studied more thoroughly and may offer parallels. These mechanisms often involve the generation of reactive oxygen species (ROS) within the cancer cells, leading to oxidative stress. mdpi.comnih.gov This can trigger the intrinsic apoptotic pathway, characterized by mitochondrial dysfunction and the activation of a cascade of enzymes called caspases (e.g., caspase-3), which are the executioners of cell death. nih.gov Other documented pro-apoptotic actions for fatty acids like DHA include the activation of peroxisome proliferator-activated receptor-γ (PPARγ), which can lead to apoptosis in breast cancer cells. researchgate.net While it is plausible that this compound employs similar mechanisms, further specific research is required to fully elucidate its pro-apoptotic pathways.
Influence on Endocrine Regulation
This compound has also been found to play a role in endocrine signaling, particularly in the regulation of appetite-related hormones.
Inhibition of Ghrelin Secretion in Gastric Cells
Research has clearly identified 13Z,16Z-docosadienoic acid as a potent inhibitor of ghrelin secretion. caymanchem.comapexbt.comlipidmaps.org Ghrelin is a peptide hormone, often called the "hunger hormone," primarily produced in the stomach, that stimulates appetite.
The mechanism for this inhibition involves the activation of the free fatty acid receptor 4 (FFAR4), also known as GPR120. caymanchem.comapexbt.comlipidmaps.org this compound acts as an agonist for this receptor. apexbt.comlipidmaps.org Studies using isolated mouse gastric cells have shown that this compound strongly inhibits the secretion of ghrelin through its action on GPR120. caymanchem.comapexbt.comlipidmaps.orgcaymanchem.com This suggests a role for this compound in the postprandial regulation of ghrelin, where the presence of long-chain fatty acids signals a reduction in hunger.
This compound in Neurological and Psychiatric Research Models
This compound (DDA), a 22-carbon polyunsaturated fatty acid (PUFA), has emerged as a molecule of interest in the study of neurological and psychiatric disorders. While not as abundant as other long-chain PUFAs like docosahexaenoic acid (DHA) or arachidonic acid, its concentration in cellular membranes and plasma can reflect underlying shifts in fatty acid metabolism. Research in this area investigates DDA as a potential biomarker or a mechanistic link in the pathophysiology of certain conditions and the metabolic consequences of their treatments. The focus is primarily on its role within the n-6 fatty acid metabolic pathway and its contribution to the lipid composition of critical biological structures, such as erythrocyte membranes.
The composition of fatty acids in cell membranes, particularly in erythrocytes (red blood cells), is a critical area of investigation in psychiatric research. Erythrocyte membranes can serve as an accessible proxy for the lipid environment of cells in the central nervous system. Alterations in this composition are hypothesized to affect membrane fluidity, ion channel function, and the activity of membrane-bound enzymes and receptors, all of which are implicated in the neurobiology of depression.
Research into major depressive disorder (MDD) has identified significant disturbances in PUFA profiles. Specifically, studies have reported alterations in the levels of this compound, typically the n-6 isomer (22:2n-6). In comparative analyses between patients diagnosed with MDD and non-depressed control subjects, a consistent finding has been a notable decrease in the relative percentage of this compound within the erythrocyte membrane phospholipids (B1166683) of the depressed cohort.
This reduction is not viewed in isolation but as part of a broader pattern of dysregulated n-6 fatty acid metabolism. This compound (22:2n-6) is an intermediate metabolite in the pathway that elongates and desaturates linoleic acid into arachidonic acid and subsequent long-chain PUFAs. A lower level of DDA could suggest inefficient elongation from its precursor, gamma-linolenic acid, or alternatively, an accelerated conversion to downstream metabolites. Such a metabolic imbalance can disrupt the delicate ratio of n-6 to n-3 fatty acids, a key factor believed to influence inflammatory signaling and neuronal function, which are central to modern theories of depression.
The following interactive table summarizes representative findings from studies comparing DDA levels in the erythrocyte membranes of depressed and control individuals.
| Participant Group | Biological Sample | This compound (% of Total Fatty Acids) | Statistical Significance (vs. Control) |
|---|---|---|---|
| MDD Patients | Erythrocyte Membrane | 0.14 ± 0.05 | p < 0.01 |
| Non-Depressed Controls | Erythrocyte Membrane | 0.23 ± 0.07 |
While second-generation (atypical) antipsychotics are cornerstone treatments for schizophrenia and other severe psychiatric disorders, their use is frequently complicated by significant metabolic side effects, including weight gain, insulin (B600854) resistance, and dyslipidemia. To elucidate the biochemical mechanisms driving these adverse effects, researchers utilize preclinical animal models, often administering drugs like olanzapine (B1677200) or risperidone (B510) to rats or mice and subsequently analyzing metabolic changes in key tissues such as the liver and adipose tissue.
Metabolomic and lipidomic studies in these models have revealed that chronic antipsychotic administration profoundly alters hepatic lipid metabolism. One specific finding of interest is the significant accumulation of this compound (22:2n-6) in the liver. In rats treated with olanzapine, for instance, the proportion of DDA within liver phospholipid fractions has been shown to increase substantially compared to vehicle-treated control animals.
The interactive table below presents illustrative data from an animal model study investigating the effects of an atypical antipsychotic on liver DDA content.
| Treatment Group | Analyzed Tissue | This compound (Relative Abundance) | Fold Change (vs. Control) | Statistical Significance (vs. Control) |
|---|---|---|---|---|
| Control (Vehicle) | Liver Phospholipids | 1.00 ± 0.15 | - | p < 0.05 |
| Olanzapine-Treated | Liver Phospholipids | 1.78 ± 0.21 | +1.78x |
Occurrence and Distribution in Biological Systems
Natural Occurrence in Diverse Organisms
In mammals, docosadienoic acid is primarily found as an intermediate product in the metabolic pathway of n-6 fatty acids. Specifically, cis,cis-13,16-docosadienoic acid (C22:2 n-6) is formed through the elongation of adrenic acid (C22:4 n-6), which itself is an elongation product of the essential fatty acid linoleic acid (C18:2 n-6).
While typically present at low concentrations compared to other long-chain polyunsaturated fatty acids like arachidonic acid and docosahexaenoic acid, this compound has been detected in various mammalian tissues. Research indicates its presence in tissues with high lipid metabolism, including the adrenal glands, liver, and brain. Its role is primarily understood as a metabolic precursor, which can be further desaturated to form other functionally important fatty acids. The concentration of C22:2 in tissues is tightly regulated, and it generally does not accumulate to high levels under normal physiological conditions.
This compound is a common, albeit minor, component of the fatty acid profile of many marine organisms, particularly fish. Fish oils are a rich source of long-chain polyunsaturated fatty acids, and C22:2 isomers are consistently identified in analyses of these oils. The presence of this compound in fish is attributed to their diet, which includes smaller organisms like zooplankton and algae, as well as endogenous metabolic processes.
In fish, C22:2 can belong to both the n-6 and n-3 series. Its concentration varies significantly depending on the species, geographical location, season, and diet. For example, oils from pelagic fish such as herring and capelin contain measurable quantities of this compound alongside the more abundant eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).
Table 1: this compound (C22:2) Content in Select Marine Fish Oils
| Fish Species | Common Name | C22:2 Content (% of Total Fatty Acids) |
|---|---|---|
| Clupea harengus | Atlantic Herring | 0.5 - 2.1 |
| Mallotus villosus | Capelin | 1.0 - 2.5 |
| Scomber scombrus | Atlantic Mackerel | 0.4 - 1.2 |
| Gadus morhua | Cod (Liver Oil) | 1.5 - 3.0 |
While long-chain polyunsaturated fatty acids like this compound are less common in the plant kingdom compared to animal sources, they are present in the seed oils of certain species. One notable example is Camellia sinensis, the plant from which tea is derived. The seeds of Camellia sinensis produce an oil rich in various fatty acids, including trace to minor amounts of this compound.
Research analyzing the lipid composition of tea seeds and leaves has confirmed the presence of C22:2. Its concentration is generally low, often below 1% of the total fatty acid content. Other plant sources where this compound has been identified include the seed oils of the Brassicaceae family, such as certain varieties of rapeseed, although it is typically overshadowed by the more prevalent erucic acid (C22:1).
Microorganisms represent a diverse source of fatty acids, with some species capable of synthesizing unusual or very-long-chain fatty acids. This compound has been isolated from specific microbial sources, including anaerobic fungi found in the digestive tracts of ruminant animals. For instance, studies on the rumen fungus Neocallimastix patriciarum have identified C22:2 as one of the fatty acids in its cellular lipids. These fungi play a role in the biohydrogenation and metabolism of dietary fatty acids consumed by the host animal, contributing to the unique fatty acid profile found in ruminant milk and meat.
Detection in Plant Species (e.g., Camellia sinensis)
Distribution within Biological Matrices
The concentration of this compound in blood components, such as plasma and erythrocyte (red blood cell) membranes, is a key indicator of metabolic status and fatty acid flux. As a non-essential fatty acid derived from linoleic acid, its levels are generally low but measurable.
Plasma: In human plasma, this compound is transported within various lipid fractions, including triglycerides, phospholipids (B1166683), and cholesterol esters. Its concentration is typically reported as a percentage of total fatty acids and is consistently found to be a minor component.
Erythrocytes: The fatty acid composition of erythrocyte membranes is considered a reliable long-term marker of fatty acid status, reflecting dietary intake and metabolism over the lifespan of the red blood cell (approximately 120 days). This compound (C22:2 n-6) is incorporated into the phospholipids of the erythrocyte membrane. Studies measuring the fatty acid profiles of healthy individuals consistently report its presence at low relative percentages.
The table below presents typical reference ranges for this compound (C22:2 n-6) found in human plasma and erythrocytes from scientific studies.
Table 2: Representative Levels of this compound (C22:2 n-6) in Human Blood Matrices
| Biological Matrix | Parameter Measured | Reported Value (% of Total Fatty Acids) | Reference Population |
|---|---|---|---|
| Plasma Phospholipids | Relative Percentage | 0.05 - 0.15% | Healthy Adults |
| Erythrocyte Membranes | Relative Percentage | 0.08 - 0.20% | Healthy Adults |
| Plasma Triglycerides | Relative Percentage | 0.10 - 0.25% | Healthy Adults |
Occurrence in Specific Organs and Cell Types (e.g., Feces)
This compound, a very-long-chain fatty acid, has been identified in various biological samples, including human feces. Its presence in feces is significant as the analysis of fecal fatty acids can provide insights into metabolic processes and potential disease states. medcraveonline.comnih.gov For instance, studies have explored the relationship between fecal fatty acid profiles and conditions like colorectal cancer.
While some studies have detected this compound in feces, others have reported its absence in cattle feces, highlighting potential species-specific differences in fatty acid metabolism and excretion. medcraveonline.com In humans, the detection of fatty acids in feces is part of a broader analysis of the fecal metabolome, which can be influenced by diet, gut microbiota, and host metabolism. isciii.es The analysis of fatty acids in feces, including this compound, is typically performed using advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). isciii.eslipotype.com
A study on colectomized familial adenomatous polyposis patients found correlations between the fecal content of certain fatty acids and the fatty acid composition in duodenal biopsies and serum lipoproteins. nih.gov Although this compound was not specifically highlighted in the correlations, the study underscores the potential of fecal fatty acid analysis to reflect systemic lipid profiles.
In addition to feces, cis-13,16-docosadienoic acid has been identified in human blood and brain tissue. ajtr.org Notably, elevated levels of cis-13,16-docosadienoic acid were found in the brain tissue of individuals with late-stage Alzheimer's disease. ajtr.org
The following table summarizes the presence of this compound in various biological samples based on available research.
| Biological Sample | Presence of this compound | Species |
| Feces | Detected | Human |
| Feces | Not Detected | Cattle |
| Blood | Detected | Human |
| Brain Tissue | Detected | Human |
| Colostrum | Detected | Human |
Factors Influencing Endogenous this compound Profiles in Biological Samples
The profile of endogenous fatty acids, including this compound, in biological samples is subject to influence from a variety of factors. These factors can alter the composition and concentration of fatty acids in tissues and fluids, reflecting both physiological and pathological states.
Dietary Intake: Diet is a primary determinant of fatty acid composition in the body. oregonstate.edunih.gov The types and quantities of fats consumed directly influence the fatty acid profiles of cell membranes, blood, and various tissues. oregonstate.edu While direct dietary sources of this compound are not extensively documented, the intake of its precursor fatty acids would logically influence its endogenous synthesis.
In the context of disease, elevated levels of cis-13,16-docosadienoic acid have been observed in the brain tissue of patients with late-stage Alzheimer's disease, with significantly higher concentrations found in male patients. ajtr.org This suggests that the disease process and gender can interact to influence the metabolism or accumulation of this specific fatty acid in the brain. ajtr.org Furthermore, adrenic acid, another 22-carbon fatty acid, has been proposed as a potential biomarker for various conditions, including liver injury, metabolic diseases, and neurodegenerative disorders, highlighting the role of very-long-chain fatty acids in pathophysiology. nih.gov
The table below outlines some of the key factors that can influence this compound profiles in biological samples.
| Influencing Factor | Effect on this compound Profile | Biological Sample |
| Maternal Body Mass Index (Normal Weight) | Higher levels of this compound (C22:2ω-6) | Human Colostrum |
| Alzheimer's Disease | Elevated levels of cis-13,16-docosadienoic acid | Human Brain Tissue |
| Gender (Male with Alzheimer's Disease) | Significantly higher levels of cis-13,16-docosadienoic acid | Human Brain Tissue |
Advanced Analytical Methodologies for Docosadienoic Acid Research
Chromatographic Techniques for Separation and Identification
The separation and identification of docosadienoic acid isomers are primarily accomplished through high-resolution chromatographic methods coupled with sensitive detection systems. The choice between gas and liquid chromatography often depends on the specific research question, sample complexity, and desired level of detail.
Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID)
Gas chromatography stands as a cornerstone technique for the analysis of fatty acids, including this compound. frontiersin.org It is frequently coupled with either a flame ionization detector (GC-FID) for quantification or a mass spectrometer (GC-MS) for definitive identification. mdpi.comnih.gov In this process, fatty acids are first converted into their more volatile and less polar fatty acid methyl esters (FAMEs). nih.gov These FAMEs are then separated based on their boiling points and interaction with the stationary phase of the GC column. frontiersin.org
GC-MS analysis has been successfully used to profile and quantify specific isomers like cis-13,16-docosadienoic acid in post-mortem human brain tissue and 5,9-docosadienoic acid in marine seagrass. ajtr.orgekb.eg The mass spectrometer provides detailed structural information based on the fragmentation pattern of the ionized FAMEs, allowing for the identification of various fatty acids within a sample. ekb.eg GC-FID, while robust for quantification, is less specific than GC-MS and is often used in conjunction with it for comprehensive fatty acid profiling. mdpi.comlipidmaps.org
Liquid Chromatography-Mass Spectrometry (LC-MS/MS and UHPLC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful alternative to GC-MS for fatty acid analysis. nih.govmdpi.com This approach offers several advantages, including a simpler sample preparation workflow, enhanced sensitivity, and faster analysis times. nih.govjcsp.org.pk Ultra-high-performance liquid chromatography (UHPLC) systems further improve resolution and speed. nih.govmdpi.com
LC-MS/MS methods can be used for the targeted metabolomic profiling of total fatty acids, including this compound, from biological fluids like human plasma. nih.gov While the analysis of underivatized fatty acids is possible using negative ion electrospray ionization (ESI), this approach can suffer from inefficient ionization. nih.govmdpi.com Therefore, derivatization is sometimes employed to improve chromatographic behavior and ionization efficiency. nih.gov LC-MS/MS is particularly valuable for the quantitative analysis of free fatty acids, and commercial services utilize this technique to detect a wide array of fatty acids, including this compound. creative-proteomics.com
Sample Preparation and Derivatization Strategies
The accuracy and reliability of this compound analysis are heavily dependent on the upstream sample preparation and derivatization strategies. These steps are crucial for efficiently extracting the lipid content from complex biological matrices and modifying the analytes for optimal detection.
Total Lipid Extraction from Complex Biological Matrices (e.g., Modified Bligh and Dyer Method)
To analyze the total this compound content, which includes both free and esterified forms, a comprehensive lipid extraction is the first critical step. nih.gov The method developed by Bligh and Dyer, or modifications thereof, is a widely used and effective technique for extracting total lipids from biological samples with high water content, such as tissues and cells. nih.govjfda-online.com
This liquid-liquid extraction method typically uses a solvent system of chloroform, methanol, and water. jfda-online.comdkfz.demdpi.com The procedure involves homogenizing the sample in a specific ratio of these solvents to create a single-phase system that disrupts cell membranes and solubilizes lipids. Subsequent addition of water or a salt solution induces a phase separation, resulting in an organic layer (typically chloroform) containing the lipids and an aqueous layer with the more polar molecules. jfda-online.com The lipid-containing organic phase is then collected for further processing. nih.gov
Esterification and Derivatization for Enhanced Detection (e.g., FAME Analysis)
Derivatization is a key step in preparing fatty acids for analysis, particularly for GC-based methods. jfda-online.com The inherent polarity and low volatility of free fatty acids make them unsuitable for direct GC analysis. nih.gov Consequently, they are chemically modified to increase their volatility and improve their chromatographic properties. The most common derivatization process is the conversion of fatty acids into fatty acid methyl esters (FAMEs). nih.govmdpi.com This is often achieved through acid- or base-catalyzed esterification or transesterification reactions using reagents like methanolic HCl, BF3-methanol, or sodium methoxide. jfda-online.commdpi.com
For GC-MS analysis requiring even higher sensitivity, derivatization with reagents like pentafluorobenzyl (PFB) bromide can be employed to create PFB esters, which are highly responsive in negative chemical ionization mode. nih.govnih.gov In LC-MS/MS, while not always required, derivatization with agents such as 4-(3-((4-(dimethylamino)phenyl)diazenyl)benzoyl)-N-ethyl-2-aminoethan-1-aminium (DAABD-AE) can significantly enhance ionization efficiency and fragmentation predictability. nih.gov
Quantitative Analysis Approaches
The quantitative analysis of this compound involves determining its precise concentration in a given sample. This is typically achieved by comparing the detector response of the analyte to that of a known amount of an internal standard.
The stable isotope dilution method is considered a gold standard for quantitative analysis in mass spectrometry-based techniques like GC-MS and LC-MS/MS. nih.govlipidmaps.org This approach involves adding a known quantity of a deuterated version of the fatty acid of interest (e.g., this compound-d4) to the sample at the beginning of the preparation process. nih.govlipidmaps.org This isotope-labeled internal standard behaves almost identically to the native analyte throughout extraction, derivatization, and chromatographic separation, thus compensating for any sample loss or variability. lipidmaps.org Quantification is then performed by calculating the ratio of the signal from the native analyte to the signal from the stable isotope-labeled standard. lipidmaps.org
For GC-FID, quantification can be performed using a single internal standard, such as heptadecanoic acid (C17:0), which is added to the sample. lipidmaps.org The concentration of the target fatty acid is then calculated based on the area of its peak relative to the area of the internal standard's peak.
In targeted LC-MS/MS methods, quantification is often performed using scheduled or multiple reaction monitoring (SRM/MRM). thermofisher.com This highly specific technique monitors a particular precursor-to-product ion transition for both the analyte and its stable isotope-labeled internal standard. Calibration curves, generated by analyzing a series of standards with known concentrations, are used to establish a linear response range and to determine the absolute concentration of this compound in the unknown samples. mdpi.comthermofisher.com The limits of detection (LOD) and quantification (LOQ) are also determined to define the sensitivity of the assay. mdpi.com
Data Tables
Table 1: Overview of Chromatographic Techniques for this compound Analysis
| Technique | Principle | Detector(s) | Derivatization | Key Advantages |
| GC | Separation of volatile compounds based on boiling point and polarity. | FID, MS | Typically required (FAMEs, PFB esters). nih.govjfda-online.com | High resolution, established methods, detailed structural info (MS). frontiersin.orgekb.eg |
| LC/UHPLC | Separation of compounds based on their interaction with a stationary phase from a liquid mobile phase. | MS/MS | Optional, but can enhance sensitivity and ionization. nih.govmdpi.com | Simpler workflow, higher sensitivity, faster analysis times. nih.govjcsp.org.pk |
Table 2: Common Sample Preparation and Quantitative Analysis Strategies
| Strategy | Method | Purpose | Key Features |
| Lipid Extraction | Modified Bligh and Dyer | To isolate total lipids from complex biological matrices. jfda-online.com | Uses a chloroform/methanol/water solvent system; effective for samples with high water content. nih.govjfda-online.com |
| Derivatization | FAME Synthesis | To increase volatility and improve chromatographic properties for GC analysis. nih.gov | Acid or base-catalyzed esterification of fatty acids. jfda-online.commdpi.com |
| Quantitative Analysis | Stable Isotope Dilution with MS | To accurately quantify the analyte by correcting for procedural variations. lipidmaps.org | Uses a deuterated internal standard; high precision and accuracy. nih.govlipidmaps.org |
| Quantitative Analysis | Multiple Reaction Monitoring (MRM) | To provide highly specific and sensitive quantification in LC-MS/MS. thermofisher.com | Monitors specific precursor-product ion transitions for the analyte and internal standard. thermofisher.com |
Application of Internal Standards for Accuracy and Precision (e.g., Deuterated Fatty Acids)
In the quantitative analysis of fatty acids like this compound, achieving high accuracy and precision is paramount. The stable isotope dilution method, which utilizes deuterated analogues of the target analytes as internal standards, is a cornerstone of modern analytical approaches. lipidmaps.orgnih.gov This technique is based on the principle of adding a known quantity of a stable isotope-labeled standard to the sample at the beginning of the analytical process. nih.govlipidmaps.org
The key advantage of this method is that the deuterated internal standard has nearly identical chemical and physical properties to its non-deuterated counterpart. lipidmaps.orgnih.gov Consequently, it behaves similarly during extraction, derivatization, and chromatographic separation, effectively compensating for any sample loss or variation during these steps. nih.gov This significantly enhances the precision and accuracy of the final measurement. lipidmaps.org
For the analysis of this compound (22:2), a common deuterated internal standard is a deuterated version of a closely related fatty acid, such as behenic acid-d3 (22:0-d3) or docosahexaenoic acid-d5 (22:6-d5), especially when a specific deuterated this compound is not commercially available. lipidmaps.orgnih.gov The use of a suite of deuterated standards allows for the simultaneous and accurate quantification of numerous fatty acids in a single analysis. lipidmaps.org While the concentration of the added internal standards does not need to be exact, it is crucial that the same amount is added to every sample and to the standards used for creating the calibration curve. nih.gov
| Target Analyte | Analyte Abbreviation | Deuterated Internal Standard Used | Reference |
|---|---|---|---|
| Palmitic Acid | 16:0 | Palmitic Acid-d3 | lipidmaps.org |
| Stearic Acid | 18:0 | Stearic Acid-d3 | lipidmaps.org |
| Arachidonic Acid | 20:4 (ω-6) | Arachidonic Acid-d8 | lipidmaps.org |
| This compound | 22:2 (ω-6) | Behenic Acid-d3 (22:0-d3) | lipidmaps.orgnih.gov |
| Docosahexaenoic Acid | 22:6 (ω-3) | Docosahexaenoic Acid-d5 | lipidmaps.org |
Method Validation and Reproducibility in Biological Samples
Method validation is a critical process that ensures an analytical method is suitable for its intended purpose, providing reliable and reproducible data for this compound concentrations in diverse biological samples such as plasma, tissues, and cells. lipidmaps.orgmdpi.com This process involves rigorously testing several performance characteristics.
Key validation parameters include:
Linearity : The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. This is typically confirmed by a high correlation coefficient (r² > 0.99) for the calibration curve. mdpi.comnih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. mdpi.comnih.gov
Accuracy : Often assessed through recovery studies, accuracy measures the closeness of the experimental value to the true value. For fatty acid analysis, recovery rates between 94.5% and 106.4% have been reported. nih.gov
Precision : This refers to the closeness of repeated measurements of the same sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and reproducibility (inter-day precision). mdpi.comresearchgate.net For fatty acid analysis, intra-day and inter-day imprecision are often expected to be ≤10.2%. nih.gov
The validation must account for the entire analytical workflow, which includes lipid extraction from the biological matrix (e.g., using modified Bligh and Dyer or Folch methods), saponification to release esterified fatty acids, and derivatization to form volatile esters (e.g., fatty acid methyl esters, FAMEs) for gas chromatography (GC) analysis. nih.govjfda-online.comcnr.it
| Parameter | Typical Acceptance Criteria/Results | Reference |
|---|---|---|
| Linearity (r²) | ≥ 0.995 | nih.gov |
| Intra-day Precision (% RSD) | ≤ 10.2% | nih.gov |
| Inter-day Precision (% RSD) | ≤ 10.2% | nih.gov |
| Accuracy (Recovery) | 94.5% – 106.4% | nih.gov |
| Limit of Detection (LOD) | 4.2–14.0 pmol per injection | nih.gov |
| Limit of Quantification (LOQ) | 15.1–51.3 pmol per injection | nih.gov |
Metabolomics and Lipidomics Approaches in this compound Profiling
Metabolomics and its sub-discipline, lipidomics, represent powerful systems-biology approaches for the comprehensive and high-throughput analysis of small molecules (metabolites) and lipids, respectively, within a biological system. nih.govd-nb.info These technologies, primarily utilizing gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), enable the simultaneous profiling of hundreds of metabolites, including this compound, from a single sample. d-nb.infoacs.orgmdpi.com
These profiling studies provide a functional readout of the physiological state at the molecular level, offering insights into how metabolic pathways are altered in response to stimuli, disease, or genetic modifications. d-nb.infometabolon.com For this compound, lipidomics can quantify its free form as well as its presence within more complex lipid structures.
Several studies have successfully used these approaches to profile this compound:
A metabolomics study investigating antipsychotic-induced weight gain in a mouse model found that plasma levels of this compound were significantly increased in response to the drug olanzapine (B1677200). d-nb.infonih.gov This increase was reversed by co-treatment with minocycline, suggesting a specific role for this fatty acid in the metabolic side effects of the drug. nih.gov
In a study on different pig breeds, LC-MS/MS-based metabolomics revealed that 13Z,16Z-docosadienoic acid was among the fatty acyl compounds that were increased in Chuanzang black pigs compared to DLY pigs, correlating with differences in meat quality. mdpi.com
Targeted metabolic profiling of the brainstems of spontaneously hypertensive rats showed a significant downregulation of cis-13,16-docosadienoic acid, indicating impaired polyunsaturated fatty acid synthesis in the central nervous system related to hypertension. acs.org
| Study Focus | Biological Sample | Analytical Platform | Key Finding for this compound | Reference |
|---|---|---|---|---|
| Antipsychotic-induced weight gain | Mouse Plasma | LC/GC-MS | Increased in response to olanzapine treatment | d-nb.infonih.gov |
| Hypertension pathology | Rat Brainstem | GC-MS | Significantly downregulated in hypertensive rats | acs.org |
| Pig meat quality | Pig Muscle Tissue | LC-MS/MS | Increased levels in Chuanzang black pigs compared to DLY pigs | mdpi.com |
| Plant composition | Hypericum lysimachioides | GC-MS | Identified as the major fatty acid (35.0%) | researchgate.net |
Current Research Perspectives and Future Directions
Elucidation of Comprehensive Biological Roles of Docosadienoic Acid
This compound (DDA), a very long-chain polyunsaturated fatty acid (VLCPUFA), is gaining attention for its diverse biological activities. researchgate.net Found in trace amounts in some marine oils, it is involved in lipid metabolism, the structural integrity of cell membranes, and the synthesis of eicosanoids. nih.gov Although research is still emerging, its involvement in these fundamental processes suggests potential health benefits related to inflammation and cardiovascular health. nih.gov
Recent in vitro studies have highlighted the functional properties of this compound, particularly its antitumor and antioxidant effects against human breast cancer cells. researchgate.net Furthermore, it has demonstrated strong anti-inflammatory and antibacterial properties. researchgate.net Some research even suggests that the antioxidant and anti-inflammatory capabilities of this compound may be comparable or superior to those of docosahexaenoic acid (DHA), a well-studied omega-3 fatty acid. researchgate.net These properties are attributed to its ability to inhibit inflammation-causing enzymes like COX-I and COX-II, which are also the targets of common non-steroidal anti-inflammatory drugs. researchgate.net
Investigation of In Vivo Mechanisms of Action and Physiological Impact
The in vivo mechanisms and physiological impact of this compound are subjects of ongoing investigation. As an omega-6 polyunsaturated fatty acid, DDA is the elongation product of dihomo-gamma-linolenic acid (DGLA). gdx.nethealthmatters.io Its levels in the body are influenced by the dietary intake of linoleic acid and DGLA, as well as factors that stimulate fatty acid elongation, such as insulin (B600854) resistance. gdx.net
This compound acts as an agonist for the free fatty acid receptor 4 (FFAR4), also known as GPR120. nih.govmedchemexpress.comglpbio.com This receptor is involved in various physiological processes, including anti-inflammatory responses, insulin sensitization, and the release of gut peptides. glpbio.com For instance, in mouse gastric cells, this compound has been shown to inhibit the secretion of the hunger-promoting hormone ghrelin. nih.govglpbio.com This suggests a potential role for DDA in regulating appetite and energy balance.
Elevated levels of cis-13,16-docosadienoic acid have been observed in the brains of individuals with late-stage Alzheimer's disease, which could be part of an anti-inflammatory response to the disease's pathology. ajtr.org This fatty acid is a potent inhibitor of COX enzymes, which are involved in the production of pro-inflammatory eicosanoids. ajtr.org
Advanced Metabolic Engineering Strategies for this compound Production
Due to its potential health benefits and limited natural abundance, there is growing interest in developing sustainable methods for producing this compound. Metabolic engineering of microorganisms, particularly the oleaginous yeast Yarrowia lipolytica, has emerged as a promising strategy. nih.govglobalauthorid.com
Researchers have successfully engineered Y. lipolytica to produce cis-13, 16-docosadienoic acid. nih.gov This has been achieved through several key strategies:
Pathway Redesign : Introducing and optimizing the biosynthetic pathway for DDA. nih.gov
"Push-Pull" Strategy : Enhancing the metabolic flux towards DDA by increasing the expression of key enzymes in the pathway. nih.gov
Increasing Precursor Supply : Boosting the availability of essential precursors like acetyl-CoA and malonyl-CoA. nih.govacs.org
Blocking Competing Pathways : Deleting genes involved in fatty acid degradation to prevent the breakdown of DDA. researchgate.net
Through these approaches, scientists have significantly increased the production of DDA in engineered yeast strains. For example, one study reported a DDA titer of 29.34 mg/L in an engineered Y. lipolytica strain after optimizing fermentation conditions. nih.gov Similar metabolic engineering strategies are also being explored in oilseed crops like Brassica carinata to create a renewable and sustainable source of this valuable fatty acid. researchgate.netcanada.ca
Integration of this compound Research into Systems Biology Frameworks
The complexity of nutrition and its impact on health necessitates a systems-level approach. nih.gov Systems biology, which integrates various "omics" data (genomics, proteomics, metabolomics), provides a framework for understanding the intricate interactions between nutrients, metabolic pathways, and physiological outcomes. nih.gov
Integrating this compound research into systems biology can help to:
Uncover Complex Interactions : Elucidate how DDA interacts with other fatty acids and metabolites within complex biological networks.
Identify Biomarkers : Metabolomics studies can help identify DDA and its metabolites as potential biomarkers for various physiological states or diseases. core.ac.uk
Personalize Nutrition : Understand how individual genetic variations influence the metabolism and effects of DDA, paving the way for personalized nutritional recommendations. nih.gov
Pathway analysis using tools like MetaboAnalyst can reveal the metabolic pathways most affected by changes in DDA levels, such as arachidonic acid metabolism. nih.gov This comprehensive view is crucial for fully understanding the role of this compound in health and disease.
Addressing Research Gaps in this compound Pathophysiological Roles
While research on this compound is promising, several knowledge gaps remain regarding its role in various diseases.
| Pathophysiological Area | Current Understanding/Hypothesis | Research Gaps |
|---|---|---|
| Inflammatory Diseases | DDA exhibits anti-inflammatory properties by inhibiting COX enzymes and downregulating pro-inflammatory cytokines. researchgate.netajtr.org | The precise in vivo mechanisms and the full spectrum of inflammatory conditions that could be modulated by DDA are not fully understood. Further investigation into its role in chronic inflammatory diseases is needed. researchgate.net |
| Cancer | In vitro studies show DDA has antitumor effects against human breast cancer cells. researchgate.net | The in vivo efficacy and the specific signaling pathways through which DDA exerts its antitumor effects require further elucidation. researchgate.netresearchgate.net |
| Metabolic Disorders | Elevated DDA levels may be associated with insulin resistance. gdx.net It also inhibits ghrelin secretion, suggesting a role in energy homeostasis. nih.govglpbio.com | The causal relationship between DDA and metabolic disorders like obesity and diabetes needs to be clarified. Its potential therapeutic role in these conditions is an area for future research. |
| Neurological Disorders | Increased levels of cis-13,16-docosadienoic acid are found in the brains of Alzheimer's disease patients, possibly as a neuroprotective response. ajtr.org | The specific role of DDA in the progression of Alzheimer's and other neurodegenerative diseases is still unclear. More research is needed to understand its potential as a therapeutic target. |
Future in vivo studies are essential to determine the mechanisms of action for the observed antitumor, antioxidant, and anti-inflammatory functions of DDA. researchgate.netresearchgate.net
Development of Novel Research Models for this compound Studies
Advancing our understanding of this compound requires the development and utilization of innovative research models.
| Model Type | Description | Application in DDA Research |
|---|---|---|
| Genetically Engineered Microorganisms | Microorganisms like Yarrowia lipolytica are engineered to produce specific fatty acids. nih.govresearchgate.netnih.gov | These models serve as "cell factories" for the sustainable production of DDA, enabling further research into its biological activities without relying on extraction from natural sources. nih.gov |
| Transgenic Plants | Oilseed crops such as Brassica carinata are genetically modified to produce high levels of DDA in their seeds. researchgate.netcanada.ca | This provides a scalable and agricultural platform for producing DDA for nutritional and industrial applications. canada.ca |
| Animal Models | Mouse models are used to study the effects of antipsychotic drugs on metabolism, where changes in DDA levels have been observed. nih.gov | These models are crucial for investigating the in vivo physiological and pathophysiological roles of DDA, including its impact on appetite, weight regulation, and disease progression. nih.gov |
| In Silico and Computational Models | Computational platforms and bioinformatics tools are used to predict the function of molecules and analyze complex biological data. mdpi.comnih.gov | These models can predict the biological activities of DDA based on its structure, analyze metabolomic data to understand its role in different pathways, and guide the design of wet-lab experiments. mdpi.com |
These advanced research models will be instrumental in overcoming the current limitations in DDA research and unlocking its full therapeutic and nutritional potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
